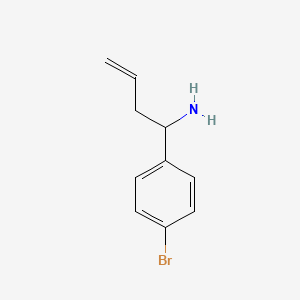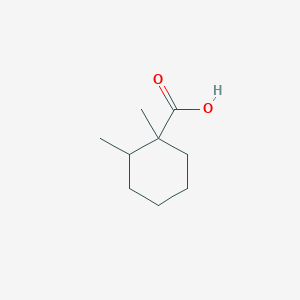
alpha-Neoclovene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-alpha-Neoclovene is a sesquiterpene, a class of terpenes that consist of three isoprene units and are often found in essential oils and other natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Neoclovene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzyme-catalyzed reactions. The process often requires specific conditions such as controlled temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of (-)-alpha-Neoclovene can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for its synthesis. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
(-)-alpha-Neoclovene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce alcohols, ketones, or carboxylic acids, while reduction can yield alkanes or alkenes.
科学研究应用
Chemistry
In chemistry, (-)-alpha-Neoclovene is studied for its potential as a building block for more complex molecules. Its unique structure makes it an interesting subject for synthetic organic chemistry.
Biology
In biology, (-)-alpha-Neoclovene has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. These properties make it a candidate for further research in drug development.
Medicine
In medicine, (-)-alpha-Neoclovene’s potential therapeutic effects are being explored. Its anti-inflammatory properties, for example, could be beneficial in treating conditions such as arthritis.
Industry
In industry, (-)-alpha-Neoclovene is used in the production of fragrances and flavors due to its pleasant aroma. It is also being explored for its potential use in the development of new materials.
作用机制
The mechanism of action of (-)-alpha-Neoclovene involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may interact with various signaling molecules and receptors.
相似化合物的比较
Similar Compounds
alpha-Caryophyllene: Another sesquiterpene with similar structural features.
beta-Caryophyllene: Known for its anti-inflammatory and analgesic properties.
Germacrene D: A sesquiterpene with potential antimicrobial activity.
Uniqueness
(-)-alpha-Neoclovene is unique due to its specific stereochemistry and the presence of certain functional groups that differentiate it from other sesquiterpenes. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQJJWNFDNQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C13CCC2C(C3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
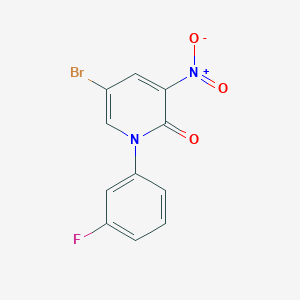

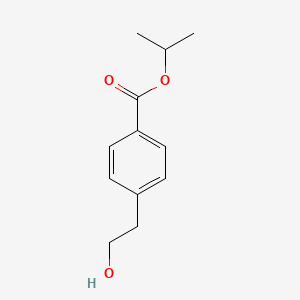

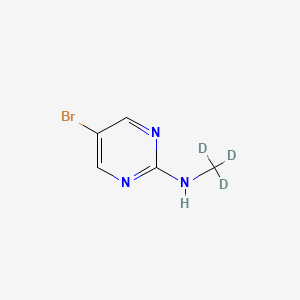

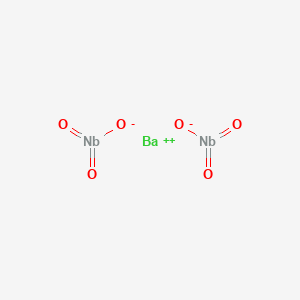

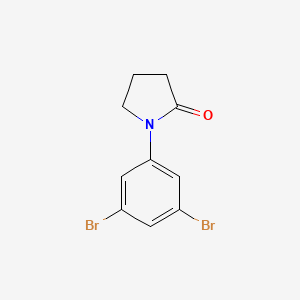
![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
